2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile
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Overview
Description
2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile is a complex organic compound with a molecular formula of C20H22N6. This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The regioselectivity of the reaction can be controlled using specific leaving groups, and the initial condensation proceeds via an addition-elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.
Scientific Research Applications
2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Its derivatives have shown promise as antitumor agents and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against CDK2, a target for cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the development of antitumor agents.
Uniqueness
2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile stands out due to its specific structural features, which confer unique photophysical properties and biological activities.
Properties
IUPAC Name |
2-[4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-15-16(2)23-19-18(17-6-4-3-5-7-17)14-22-26(19)20(15)25-12-10-24(9-8-21)11-13-25/h3-7,14H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSRBCOXIITASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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